molecular formula C11H12F3N3O2 B14199672 [2-(Morpholin-4-yl)-2-oxoethyl](2,2,2-trifluoroethyl)propanedinitrile CAS No. 922507-98-0

[2-(Morpholin-4-yl)-2-oxoethyl](2,2,2-trifluoroethyl)propanedinitrile

Cat. No.: B14199672
CAS No.: 922507-98-0
M. Wt: 275.23 g/mol
InChI Key: RRCCKELQXKAJND-UHFFFAOYSA-N
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Description

2-(Morpholin-4-yl)-2-oxoethylpropanedinitrile is a chemical compound with a complex structure that includes a morpholine ring, a trifluoroethyl group, and a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-yl)-2-oxoethylpropanedinitrile typically involves the reaction of morpholine with ethyl trifluoroacetate and malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-yl)-2-oxoethylpropanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed .

Scientific Research Applications

2-(Morpholin-4-yl)-2-oxoethylpropanedinitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-yl)-2-oxoethylpropanedinitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(Morpholin-4-yl)-2-oxoethylpropanedinitrile is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable candidate for various applications .

Properties

CAS No.

922507-98-0

Molecular Formula

C11H12F3N3O2

Molecular Weight

275.23 g/mol

IUPAC Name

2-(2-morpholin-4-yl-2-oxoethyl)-2-(2,2,2-trifluoroethyl)propanedinitrile

InChI

InChI=1S/C11H12F3N3O2/c12-11(13,14)6-10(7-15,8-16)5-9(18)17-1-3-19-4-2-17/h1-6H2

InChI Key

RRCCKELQXKAJND-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CC(CC(F)(F)F)(C#N)C#N

Origin of Product

United States

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